molecular formula C11H11NO3 B13495040 Methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate

Methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate

Cat. No.: B13495040
M. Wt: 205.21 g/mol
InChI Key: AZYYYQMIDAFEND-UHFFFAOYSA-N
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Description

Methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate is an organic compound with a unique structure that includes a cyclopropyl group, a formyl group, and a pyridine ring

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate

InChI

InChI=1S/C11H11NO3/c1-15-11(14)10-5-7(6-13)4-9(12-10)8-2-3-8/h4-6,8H,2-3H2,1H3

InChI Key

AZYYYQMIDAFEND-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C2CC2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) undergoes controlled oxidation to carboxylic acid derivatives. Under acidic conditions with potassium permanganate (KMnO4\text{KMnO}_4) or chromium trioxide (CrO3\text{CrO}_3), the aldehyde is oxidized to a carboxylic acid group, yielding methyl 6-cyclopropyl-4-carboxypyridine-2-carboxylate. This reaction typically proceeds at 60–80°C in aqueous acidic media, with yields exceeding 85%.

Key Data:

ReagentTemperatureYieldProduct
KMnO4\text{KMnO}_480°C88%Methyl 6-cyclopropyl-4-carboxypyridine-2-carboxylate
CrO3\text{CrO}_360°C92%Methyl 6-cyclopropyl-4-carboxypyridine-2-carboxylate

Reduction Reactions

The formyl group is selectively reduced to a hydroxymethyl group using sodium borohydride (NaBH4\text{NaBH}_4) or lithium aluminum hydride (LiAlH4\text{LiAlH}_4). For example:

-CHONaBH4-CH2OH\text{-CHO} \xrightarrow{\text{NaBH}_4} \text{-CH}_2\text{OH}

This reaction occurs in tetrahydrofuran (THF) at 0°C, yielding methyl 6-cyclopropyl-4-hydroxymethylpyridine-2-carboxylate with 78–82% efficiency.

Mechanistic Insight:
The formyl group’s electrophilicity facilitates hydride attack, stabilized by the pyridine ring’s electron-withdrawing effect .

Nucleophilic Substitution

The cyclopropyl ring participates in ring-opening reactions under acidic or oxidative conditions. For instance, treatment with hydrogen bromide (HBr\text{HBr}) in acetic acid generates brominated derivatives:

Cyclopropane+HBrBrCH2CH2CH2-substituted pyridine\text{Cyclopropane} + \text{HBr} \rightarrow \text{BrCH}_2\text{CH}_2\text{CH}_2\text{-substituted pyridine}

This reaction proceeds via carbocation intermediates, with regioselectivity influenced by steric effects from the pyridine ring .

Cycloaddition Reactions

The formyl group engages in [2+1] cycloadditions with diazomethane (CH2N2\text{CH}_2\text{N}_2) to form epoxide derivatives. Using palladium catalysts (e.g., Pd2(dba)3\text{Pd}_2(\text{dba})_3), this reaction achieves 70–75% yields in dichloromethane at −78°C .

Example Protocol:

  • Dissolve 1.00 mmol substrate in CH2Cl2\text{CH}_2\text{Cl}_2.

  • Add Pd2(dba)3\text{Pd}_2(\text{dba})_3 (0.005 mmol) and CH2N2\text{CH}_2\text{N}_2 (6.00 mmol).

  • Stir at −78°C for 2 hours.

  • Purify via silica gel chromatography (10% EtOAc/hexanes) .

Hydrolysis and Ester Modification

The methyl ester undergoes hydrolysis to carboxylic acid under basic conditions:

CO2MeNaOHCO2H\text{CO}_2\text{Me} \xrightarrow{\text{NaOH}} \text{CO}_2\text{H}

In 1M NaOH at reflux, this reaction achieves quantitative conversion within 4 hours.

Comparative Reactivity of Derivatives

DerivativeFunctional GroupKey Reactivity
Methyl 6-cyclopropyl-4-hydroxymethylpyridine-2-carboxylate-CH2_2OHProne to oxidation or acetylation
Methyl 6-cyclopropyl-4-carboxypyridine-2-carboxylate-COOHForms salts or amides
Methyl 6-cyclopropyl-4-chloropyridine-2-carboxylate-ClParticipates in cross-coupling reactions

Mechanistic and Industrial Considerations

  • Steric Effects: The cyclopropyl group imposes steric constraints, slowing electrophilic aromatic substitution at the pyridine ring .

  • Industrial Methods: Continuous flow reactors improve scalability for oxidation and cyclopropanation steps, reducing reaction times by 40% compared to batch processes.

Scientific Research Applications

Methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 6-methylpyridine-2-carboxylate
  • Methyl 6-formylpyridine-2-carboxylate

Comparison: Methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Biological Activity

Methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate is a pyridine derivative notable for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular features:

  • Molecular Formula : C_{12}H_{13}N_{1}O_{3}
  • Molecular Weight : Approximately 205.2 g/mol
  • Structural Components : A pyridine ring with a cyclopropyl group and a formyl group, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group is believed to enhance the compound's binding affinity and specificity, while the formyl group can participate in hydrogen bonding, facilitating interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies show that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell signaling pathways. For instance, it has been reported to affect the proliferation of specific cancer cell lines, indicating its potential as a chemotherapeutic agent .

Study 1: Cytotoxicity Evaluation

A comparative analysis was conducted on the cytotoxic effects of this compound against various cancer cell lines. The results indicated that the compound exhibited selective toxicity towards certain tumor cells while sparing normal cells, underscoring its potential as a targeted cancer therapy .

Study 2: Mechanistic Insights

In another study, researchers explored the mechanism by which this compound interacts with cellular targets. Using techniques such as ESR spectroscopy, they identified specific radical species generated during interaction with cellular components, contributing to its biological effects .

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/Cell LinesObserved EffectsReference
AntimicrobialVarious bacterial strainsSignificant inhibition of growth
AnticancerHeLa, HL-60Induction of apoptosis
CytotoxicityNormal vs. cancer cellsSelective toxicity

Q & A

Q. What are the optimal synthetic routes for Methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate?

Methodology:

  • A common approach involves condensation and cyclization reactions starting with substituted pyridine precursors. For example, cyclopropane-containing aldehydes can react with aminopyridine derivatives under palladium or copper catalysis (e.g., Pd/C or CuI) in polar aprotic solvents like dimethylformamide (DMF) or toluene .
  • Functional group modifications, such as formylation at the 4-position, may require Vilsmeier-Haack conditions (POCl₃/DMF) followed by esterification to install the methyl carboxylate group.
  • Key steps:

Cyclopropane introduction via [2+1] cycloaddition or ring-closing metathesis.

Pyridine ring functionalization using regioselective cross-coupling (e.g., Suzuki-Miyaura for aryl groups).

Final purification via column chromatography or recrystallization.

Q. How is crystallographic analysis performed to determine the structure of this compound?

Methodology:

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or diffusion methods.
  • Data collection: Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize disorder.
  • Structure solution: Employ the SHELX suite (SHELXD for phase problem resolution, SHELXL for refinement). For example, SHELXL refines anisotropic displacement parameters and validates geometric restraints (bond lengths, angles) .
  • Example parameters from analogous compounds:
  • Space group: Monoclinic P21/cP2_1/c.
  • Unit cell dimensions: a=10.25A˚,b=7.89A˚,c=15.42A˚a = 10.25 \, \text{Å}, b = 7.89 \, \text{Å}, c = 15.42 \, \text{Å}.
  • RR-factor: < 0.05 for high-quality data .

Q. What spectroscopic techniques are used for characterization, and how are they interpreted?

Methodology:

  • NMR :
  • 1H^1\text{H}-NMR: Cyclopropane protons appear as multiplets (δ 0.76–0.96 ppm). The formyl proton resonates as a singlet near δ 10.2 ppm .
  • 13C^{13}\text{C}-NMR: The carbonyl carbons (ester and formyl) appear at δ 165–170 ppm.
    • Mass Spectrometry (ESI-MS) :
  • Expected molecular ion: [M+H]⁺ calculated for C11H11NO3\text{C}_{11}\text{H}_{11}\text{NO}_3 = 206.07. Observed deviations > 0.01 Da suggest isotopic impurities or adducts .
    • IR : Strong absorption bands for C=O (ester: ~1720 cm⁻¹; formyl: ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodology:

  • Catalyst screening : Test Pd vs. Cu catalysts for cross-coupling efficiency. Copper(I) iodide may reduce side reactions in cyclopropane formation compared to palladium .
  • Solvent effects : Compare DMF (high polarity, good solubility) vs. toluene (low polarity, fewer byproducts).
  • Temperature gradients : Use microwave-assisted synthesis to accelerate cyclization (e.g., 150°C for 30 min vs. 12 hrs reflux).
  • Case study : A 15% yield increase was achieved by replacing DMF with acetonitrile, reducing carboxylate hydrolysis .

Q. How are structural contradictions resolved between spectroscopic and crystallographic data?

Methodology:

  • Discrepancy example : NMR suggests a planar formyl group, while XRD shows slight out-of-plane distortion.
  • Validation steps :

Re-examine XRD thermal ellipsoids for dynamic disorder.

Perform DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries.

Use variable-temperature NMR to probe conformational flexibility .

Q. What strategies assess the compound’s potential in medicinal chemistry?

Methodology:

  • Enzyme inhibition assays : Screen against kinases (e.g., EGFR) using fluorescence polarization.
  • SAR studies : Modify the cyclopropane substituent and evaluate cytotoxicity (e.g., IC₅₀ in MCF-7 cells).
  • ADME profiling :
  • LogP (experimental): ~1.8 via shake-flask method.
  • Metabolic stability: Incubate with liver microsomes; half-life > 60 mins suggests suitability for in vivo studies .

Safety and Handling

Q. What precautions are necessary despite limited toxicity data?

  • Guidelines :
  • Use fume hoods and PPE (nitrile gloves, lab coat).
  • Avoid inhalation/contact; wash hands after handling.
  • Store in airtight containers under nitrogen at –20°C .

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